Bis(dicyclohexylphosphino)methane

Catalog No.
S667576
CAS No.
137349-65-6
M.F
C25H46P2
M. Wt
408.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(dicyclohexylphosphino)methane

CAS Number

137349-65-6

Product Name

Bis(dicyclohexylphosphino)methane

IUPAC Name

dicyclohexyl(dicyclohexylphosphanylmethyl)phosphane

Molecular Formula

C25H46P2

Molecular Weight

408.6 g/mol

InChI

InChI=1S/C25H46P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h22-25H,1-21H2

InChI Key

OWFLJHJHQKHZJR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4

Canonical SMILES

C1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4
  • Compound: Bis(dicyclohexylphosphino)methane, also known as methylenebis(dicyclohexylphosphine).
  • Origin: Likely synthesized for use as a ligand in organometallic chemistry. Specific details about its origin and discovery are not readily available in the scientific literature.
  • Significance: Bis(dicyclohexylphosphino)methane is a valuable ligand in organometallic chemistry due to its:
    • Chelating ability: The two bulky dicyclohexylphosphine groups provide good steric hindrance, controlling the geometry around the metal center they bind to. [1]
    • Electronic properties: The phosphorus atoms donate electron density to the metal, influencing its reactivity. [1]

Molecular Structure Analysis

  • Key features:
    • Central carbon atom (CH2) linked to two dicyclohexylphosphine (P(C6H11)2) groups.
    • Tetrahedral geometry around each phosphorus atom, with three C-P bonds and one lone pair.
    • Overall, the molecule has a distorted tetrahedral shape due to the bulky cyclohexyl groups. [2]

Chemical Reactions Analysis

  • Synthesis: The specific synthetic route for Bis(dicyclohexylphosphino)methane is not widely reported in the literature. However, organophosphine ligands are generally synthesized through reactions involving:
    • Nucleophilic substitution of phosphorus halides (e.g., PCl3) with Grignard reagents or organolithium compounds. [3]
  • Metal complex formation: Bis(dicyclohexylphosphino)methane acts as a chelating ligand, readily forming complexes with transition metals. The two phosphine groups bind to the metal center, influencing its catalytic activity and selectivity in various reactions. [1]
    • Example: 2, a platinum complex with two Bis(dicyclohexylphosphino)methane ligands. [4]

Physical and Chemical Properties

  • Melting point: 95-102 °C (lit.) [5]
  • Boiling point: No data readily available.
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and THF. [5]
  • Stability: Air and moisture sensitive, should be stored under inert atmosphere. [5]

Bis(dicyclohexylphosphino)methane primarily functions as a ligand in organometallic complexes. Its bulky and electron-donating properties influence the metal center's reactivity through:

  • Steric effects: The cyclohexyl groups create steric hindrance around the metal, controlling the size and shape of the coordination sphere, thus affecting the types of molecules that can interact with the complex.
  • Electronic effects: The phosphorus atoms donate electron density to the metal, altering its oxidation state and influencing its Lewis acidity. This can affect the activation of substrates and reaction pathways in catalytic processes.

Applications in Catalysis

Xantphos is a versatile ligand employed in numerous cross-coupling reactions, a fundamental tool for constructing carbon-carbon bonds in organic synthesis. Its effectiveness stems from its ability to bind to transition metals, forming stable complexes that activate organic substrates for subsequent coupling reactions. Here are some specific examples:

  • Buchwald-Hartwig Cross-Coupling: This reaction forms carbon-carbon bonds between aryl halides (Ar-X) and amine, amide, or alkoxide nucleophiles (Nu). Xantphos demonstrates high activity and functional group tolerance in this reaction, making it a valuable tool for organic chemists.
  • Suzuki-Miyaura Coupling: This reaction constructs carbon-carbon bonds between organic halides (RX) and organoboron compounds (R-Bpin). Xantphos is a competent ligand for this reaction, offering good yields and compatibility with diverse substrates.
  • Other Cross-Coupling Reactions: Xantphos also finds applications in Stille Coupling, Sonogashira Coupling, Negishi Coupling, and Hiyama Coupling, showcasing its broad utility in various carbon-carbon bond formation strategies.

Beyond cross-coupling reactions, Xantphos exhibits potential in other areas of catalysis, including:

  • Hydrogenation: Xantphos-ligated transition metal complexes can facilitate the reduction of alkenes and alkynes to their corresponding alkanes.
  • Hydroformylation: This reaction introduces an aldehyde group (CHO) to an alkene, and Xantphos can serve as a ligand for rhodium-based catalysts in this process.

XLogP3

7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis(dicyclohexylphosphino)methane

Dates

Modify: 2023-08-15

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